molecular formula C25H21NO5 B214374 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214374
M. Wt: 415.4 g/mol
InChI Key: GDWTYFDMXOLHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as MDMAI, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one acts on the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. It also acts on the serotonin transporter, which regulates the levels of serotonin in the brain. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase the release of serotonin and other neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. It has also been found to increase the expression of genes involved in synaptic plasticity and neuroprotection. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to increase heart rate and blood pressure, which may limit its therapeutic use.

Advantages and Limitations for Lab Experiments

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, it also has limitations, such as its potential for abuse and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications, including its use in treating depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, including its effects on neurotransmitter systems and gene expression. Finally, future research could focus on developing safer and more effective analogs of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one for clinical use.
In conclusion, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a novel synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop safer and more effective analogs for clinical use.

Synthesis Methods

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzaldehyde and 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst to form 4-methyl-2-(1,3-benzodioxol-5-yl)-2-oxobutanoic acid. The second step involves the reduction of this intermediate with sodium borohydride to form 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been found to have a similar mechanism of action to ketamine, which is a known antidepressant. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have potential as a treatment for alcohol addiction, as it has been found to reduce alcohol consumption in rats.

properties

Product Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H21NO5/c1-16-6-8-17(9-7-16)14-26-20-5-3-2-4-19(20)25(29,24(26)28)13-21(27)18-10-11-22-23(12-18)31-15-30-22/h2-12,29H,13-15H2,1H3

InChI Key

GDWTYFDMXOLHLG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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